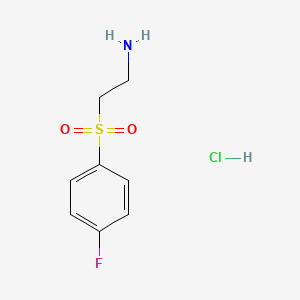

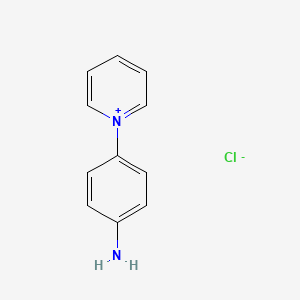

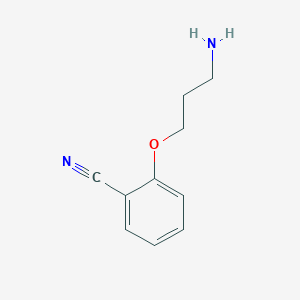

![molecular formula C14H26N2O4 B1290402 [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester CAS No. 203662-91-3](/img/structure/B1290402.png)

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester

Overview

Description

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a Boc group, which is known to protect amines during chemical reactions . The Boc group can be removed under certain conditions, such as high temperatures or the presence of specific reagents . This deprotection allows the previously shielded amine to participate in subsequent reactions.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific amine it is protecting and the context in which it is used. By protecting amines during chemical reactions, the compound can prevent unwanted side reactions and ensure the correct product is formed .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of the compound. For example, high temperatures can facilitate the deprotection of the Boc group . Additionally, the presence of specific reagents can also trigger deprotection .

Biochemical Analysis

Biochemical Properties

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. For instance, it can act as a substrate for enzymes involved in the synthesis of amino acid derivatives and peptides. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, making it a versatile tool in organic synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates and influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzyme active sites, either inhibiting or activating their activity. For example, the compound can act as an inhibitor of certain proteases, preventing the cleavage of peptide bonds and thereby modulating protein function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These temporal changes can affect its efficacy and potency in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can exhibit beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by esterases and amidases, leading to the formation of acetic acid and piperidine derivatives. These metabolic transformations can influence the overall metabolic flux and levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The precise localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester typically involves the protection of the amino group on piperidine with a Boc group, followed by esterification. One common method includes:

Protection of the Amino Group: The amino group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The protected piperidine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Free amine derivatives after Boc removal.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester is used as an intermediate for the preparation of various complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality .

Biology and Medicine

The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways. Its structure is conducive to modifications that can enhance biological activity and specificity .

Industry

In the chemical industry, this compound is employed in the production of fine chemicals and as a building block for more complex molecules used in various applications .

Comparison with Similar Compounds

Similar Compounds

1-Boc-4-aminopiperidine: Similar in structure but lacks the acetic acid ethyl ester group.

4-Amino-1-Boc-piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

The presence of both the Boc-protected amino group and the ethyl ester functional group in [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester makes it a versatile intermediate in organic synthesis. This dual functionality allows for selective reactions and modifications, making it unique compared to its similar compounds .

Properties

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATVIYNHFRNTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

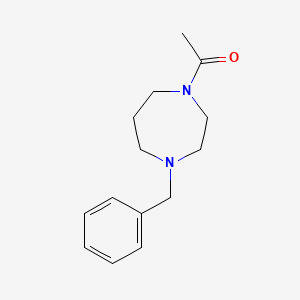

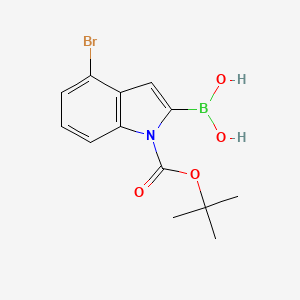

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

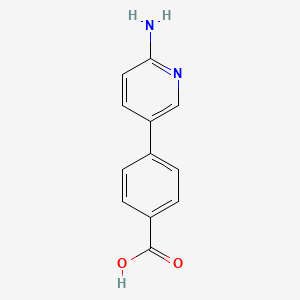

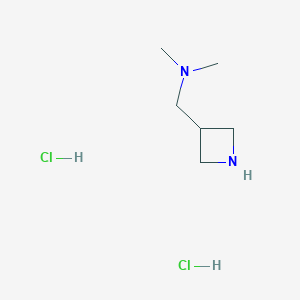

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

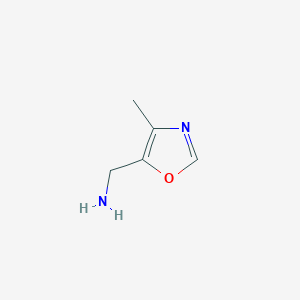

amino}acetic acid](/img/structure/B1290363.png)